molecular formula C18H25NO3 B2707793 4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]- CAS No. 1574278-79-7

4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]-

Cat. No.: B2707793
CAS No.: 1574278-79-7
M. Wt: 303.402
InChI Key: QHNZYRZIZAOXOQ-UHFFFAOYSA-N
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Description

The compound 4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]- is a piperidine derivative featuring a substituted acetic acid moiety at the 4-position of the piperidine ring. The 1-position of the piperidine is modified with a 3-(2-methylphenyl)-1-oxobutyl group, which introduces both aromatic (2-methylphenyl) and ketonic (1-oxobutyl) functionalities.

Properties

IUPAC Name

2-[1-[3-(2-methylphenyl)butanoyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-13-5-3-4-6-16(13)14(2)11-17(20)19-9-7-15(8-10-19)12-18(21)22/h3-6,14-15H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNZYRZIZAOXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)CC(=O)N2CCC(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]- typically involves multi-step organic reactions. One common method includes the reaction of piperidine with acetic acid derivatives under controlled conditions. The process often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]- , enabling comparative analysis of their pharmacological and physicochemical properties.

4-Piperidineacetic Acid, 1-Acetyl-5-ethyl-2-[3-(2-hydroxyethyl)-1H-indol-2-yl]-α-methyl-, Methyl Ester
  • Structure : Differs in the substituents at N1 (acetyl group) and additional indole and hydroxyethyl groups.
  • Source : Extracted from Centella asiatica and Cinnamomum iners (7.2–7.4% yield) .
  • Pharmacological Activity : Implicated in antimicrobial and antioxidant activities due to indole and acetyl moieties .
  • Key Contrast : The indole group enhances interaction with microbial membranes, while the 2-methylphenyl group in the target compound may improve lipophilicity and CNS penetration .
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
  • Structure : Contains a ketone (piperidin-4-one) core and methoxyphenyl substituents.
  • Research Findings : Crystallographic studies confirm planar amide bonds, which stabilize interactions with biological targets (e.g., enzymes) .
  • Pharmacological Activity : Broad-spectrum activity (antimicrobial, antimalarial) attributed to the methoxyphenyl and acetyl groups .
  • Key Contrast : The absence of an acetic acid moiety in this compound limits its solubility compared to the target compound .
1-[1H-5-Methyl-4-pyrazolyl]-3-[4-(2-methylphenyl)-1-piperazinyl]-1-propanone
  • Structure : Shares the 2-methylphenyl group but replaces piperidine with piperazine and adds a pyrazole ring.
  • Pharmacological Activity : Antitumor activity against leukemia cells (IC₅₀ = 2.1–4.8 μM) due to pyrazole’s electron-withdrawing effects .
  • Key Contrast : Piperazine enhances hydrogen bonding, while the acetic acid group in the target compound may improve metabolic stability .
2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic Acid Amides
  • Structure : Features a diphenylmethylene group at C4 and variable amide substituents.
  • Pharmacological Activity : Antiallergic and spasmolytic effects via histamine receptor antagonism .

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Reference ID
4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]- C₁₈H₂₅NO₃ 2-methylphenyl, oxobutyl, acetic acid Under investigation
1-Acetyl-5-ethyl-2-[3-(2-hydroxyethyl)-1H-indol-2-yl]-α-methyl-, methyl ester C₂₃H₃₂N₂O₄ Acetyl, indole, hydroxyethyl Antimicrobial, antioxidant
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one C₂₄H₂₈N₂O₄ Methoxyphenyl, ketone Antimicrobial, antimalarial
2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic acid amides C₂₂H₂₄NO₂ Diphenylmethylene, amide Antiallergic, spasmolytic

Research Findings and Mechanistic Insights

  • Lipophilicity : The 2-methylphenyl group in the target compound enhances lipophilicity (logP ~3.2), favoring membrane permeability .
  • Metabolic Stability : Acetic acid derivatives exhibit slower hepatic clearance compared to ester or amide analogs .
  • Activity Gaps : Unlike diphenylmethylene derivatives, the target compound lacks documented antihistaminic activity, suggesting substituent-dependent receptor selectivity .

Notes on Contradictions and Limitations

Structural Ambiguity: and describe similar compounds with minor substituent variations (e.g., ethylidene vs. ethyl groups), complicating direct comparisons .

Pharmacological Data: Limited in vivo studies exist for the target compound, whereas analogs like fexofenadine derivatives () are better characterized .

Synthetic Accessibility : The 1-oxobutyl chain in the target compound may pose challenges in stereochemical control during synthesis .

Biological Activity

4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]- is C18H25N1O3C_{18}H_{25}N_1O_3. The compound features a piperidine ring, which is known for its role in various bioactive molecules.

Antibacterial Activity

Research indicates that derivatives of piperidine, including the compound , exhibit varying degrees of antibacterial activity. A study evaluating synthesized piperidine derivatives demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. In particular, piperidine derivatives have been reported to demonstrate strong inhibitory effects on urease, which is crucial for treating infections caused by urease-producing bacteria .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
Compound DAChE5.67 ± 0.01
Compound EUrease1.21 ± 0.005

The biological activity of 4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]- can be attributed to its ability to interact with specific biological targets. For instance, studies involving molecular docking have elucidated how this compound binds to the active sites of enzymes like AChE and urease, inhibiting their functions .

Case Study 1: Antibacterial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized piperidine derivatives were evaluated for their antibacterial properties. The results indicated that certain derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with the IC50 values suggesting strong potential as therapeutic agents .

Case Study 2: Enzyme Inhibition Analysis

Another study focused on the enzyme inhibitory effects of piperidine derivatives on AChE and urease. The findings revealed that several compounds had IC50 values significantly lower than standard drugs used for comparison, indicating their potential as effective inhibitors in pharmacological applications .

Q & A

Q. What are the recommended analytical methods for characterizing the purity of 4-Piperidineacetic acid derivatives, and how can potential impurities be identified?

Answer: High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) is a validated method for purity assessment. Impurities can be detected using UV-Vis or mass spectrometry, with reference standards for common byproducts (e.g., phosphonic acid derivatives) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are essential, as demonstrated for analogous piperidine derivatives .

Q. What synthetic routes are available for preparing 4-Piperidineacetic acid derivatives, and how can reaction yields be optimized?

Answer: A common approach involves coupling piperidine intermediates with acylating agents under anhydrous conditions. For example, substituting sodium hydroxide in dichloromethane can achieve >90% yield for structurally similar compounds . Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and using catalytic bases like triethylamine to minimize side reactions .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Answer: Accelerated stability studies under ICH guidelines (e.g., 40°C/75% relative humidity for 6 months) are recommended. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to detect hydrolysis or oxidation products. Buffer solutions (pH 4.6–7.4) are critical for simulating physiological conditions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Answer: Discrepancies may arise from dynamic conformational changes in solution versus solid-state structures. Use variable-temperature NMR to identify rotamers and compare with density functional theory (DFT) calculations. For example, crystallographic data for related piperidine derivatives revealed non-planar conformations not observable in solution .

Q. What pharmacological targets are hypothesized for 4-Piperidineacetic acid derivatives, and how can in vitro activity be validated?

Answer: Piperidine analogs exhibit affinity for central nervous system (CNS) receptors (e.g., dopamine D₂ or σ-opioid receptors). Use radioligand binding assays with transfected cell lines and functional assays (e.g., cAMP modulation). For example, cinnamoylpiperidinobutyrophenones showed antipsychotic activity via receptor antagonism .

Q. What strategies exist to address low bioavailability in preclinical studies of this compound?

Answer: Modify the acetic acid moiety to prodrug esters (e.g., ethyl or benzyl esters) to enhance lipophilicity. Alternatively, employ nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles, as demonstrated for structurally related piperidine antipsychotics .

Q. How can researchers reconcile conflicting in vivo efficacy data across animal models?

Answer: Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for species-specific metabolic differences. For instance, cytochrome P450 isoforms in rodents versus humans may alter metabolite profiles. Use stable isotope-labeled analogs to track biotransformation pathways .

Q. What theoretical frameworks guide the design of novel 4-Piperidineacetic acid analogs with improved selectivity?

Answer: Structure-activity relationship (SAR) models based on molecular docking (e.g., AutoDock Vina) to target-specific binding pockets are critical. For example, bulky substituents on the phenyl ring reduce off-target interactions in σ-opioid ligands .

Methodological Considerations

  • Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR) and apply multivariate statistics to identify outliers .
  • Experimental Design: Use embedded mixed-methods approaches (quantitative HPLC + qualitative stability interviews) to address multi-dimensional research questions .

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